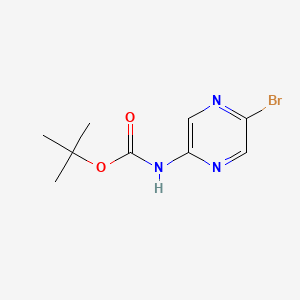

15-脂氧合酶抑制剂 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

4-MMPB 有多种科学研究应用,包括:

化学: 用作研究酶抑制和反应机制的模型化合物。

生物学: 研究其对细胞过程和酶活性的影响。

医学: 探索作为前列腺癌和其他涉及 15-脂氧合酶的疾病的潜在治疗剂。

工业: 用于开发新药物和化学工艺

生化分析

Biochemical Properties

15-Lipoxygenase Inhibitor 1 interacts with the enzyme 15-lipoxygenase, which is involved in the metabolism of polyunsaturated fatty acids . The compound acts as an inhibitor, reducing the activity of this enzyme . This interaction is believed to be crucial for the compound’s potential therapeutic effects .

Cellular Effects

In cellular processes, 15-Lipoxygenase Inhibitor 1 has been shown to have significant effects. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, likely due to its interaction with 15-lipoxygenase, an enzyme involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of action of 15-Lipoxygenase Inhibitor 1 involves binding interactions with the enzyme 15-lipoxygenase, leading to its inhibition . This inhibition can result in changes in gene expression and impacts on cellular signaling pathways .

Metabolic Pathways

15-Lipoxygenase Inhibitor 1 is involved in the metabolic pathway of polyunsaturated fatty acids, where it interacts with the enzyme 15-lipoxygenase

准备方法

合成路线和反应条件

4-MMPB 的合成涉及 4-甲基哌嗪与嘧啶并[4,5-b]苯并噻嗪的反应。 该反应通常在受控条件下进行,包括特定的温度和溶剂,以确保以高纯度获得所需的产物 .

工业生产方法

4-MMPB 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 这通常包括使用自动化反应器和连续流动系统 .

化学反应分析

反应类型

4-MMPB 经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢,通常使用过氧化氢等氧化剂。

还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠等还原剂。

常见的试剂和条件

氧化: 过氧化氢,在酸性或碱性条件下。

还原: 硼氢化钠,在温和条件下。

取代: 卤素或烷基化剂,在受控温度和溶剂中.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

作用机制

4-MMPB 通过选择性抑制 15-脂氧合酶发挥作用。这种酶催化多不饱和脂肪酸的氧化,导致产生参与炎症和癌症进展的代谢物。 通过抑制这种酶,4-MMPB 减少了这些代谢物的产生,从而发挥抗炎和抗癌作用 .

相似化合物的比较

类似化合物

- 4-丙基-2-(4-甲基哌嗪基)嘧啶并[4,5-b]苯并噻嗪 (4-PMPB)

- 4-乙基-2-(4-甲基哌嗪基)嘧啶并[4,5-b]苯并噻嗪 (4-EMPB)

比较

4-MMPB、4-PMPB 和 4-EMPB 都是 15-脂氧合酶的选择性抑制剂。4-MMPB 被证明在这些化合物中具有最高的抑制活性。 此外,虽然所有三种化合物都表现出抗癌特性,但 4-MMPB 已被更广泛地研究,并证明对减少肿瘤生长具有显着作用,且没有明显的副作用 .

属性

IUPAC Name |

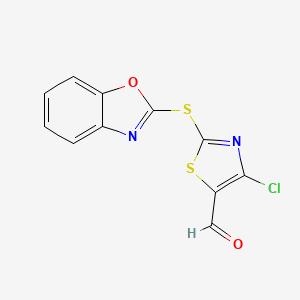

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHGMNLWIKEMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658993 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928853-86-5 |

Source

|

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 4-MMPB interact with 15-lipoxygenase and what are the downstream effects of this inhibition?

A1: While the precise mechanism of 4-MMPB's interaction with 15-LOX remains to be fully elucidated, studies suggest it acts as a competitive inhibitor. [, , ] This means it likely competes with the enzyme's natural substrate, preventing the peroxidation of unsaturated fatty acids. This inhibition can disrupt the formation of inflammatory mediators, potentially offering therapeutic benefits in conditions where 15-LOX activity is elevated.

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-MMPB and how modifications to its structure might impact its potency as a 15-LOX inhibitor?

A2: Research indicates that the electronic properties of molecules similar to 4-MMPB play a significant role in their 15-LOX inhibitory activity. [] For example, incorporating more reductive phenolic moieties, like catechol or gallate groups, has been shown to enhance the inhibitory potency. [] This suggests that modifications influencing the electron density of the molecule can directly impact its interaction with the enzyme's active site and, consequently, its inhibitory activity.

Q3: What are the limitations of existing research on 4-MMPB, and what future research directions could provide valuable insights into its therapeutic potential?

A4: Much of the existing research on 4-MMPB focuses on its in vitro activity, with limited in vivo data available. [, , , ] Future research should prioritize:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)

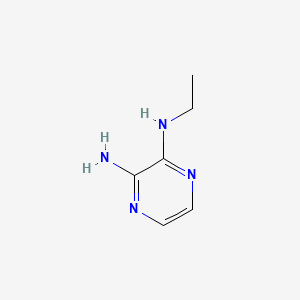

![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

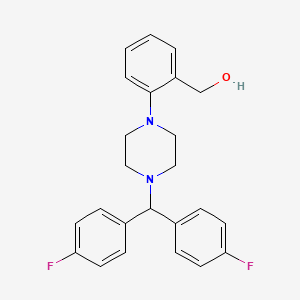

![(4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582057.png)